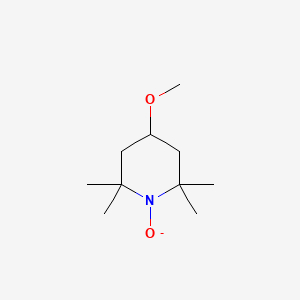
4-Metoxi-2,2,6,6-tetrametil-1-oxidopiperidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and related compounds involves several key steps, including the Mannich reaction, methylation, and oximation. For example, novel oxime esters of this compound were synthesized through a process starting with p-anisaldehyde, followed by condensation, methylation, and conjugation with substituted benzoyl chlorides, resulting in compounds with notable antioxidant and antimicrobial activities (Harini et al., 2014).
Molecular Structure Analysis
Studies involving X-ray crystallography and molecular mechanics calculations have provided insights into the molecular structure of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine derivatives. For instance, analysis of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives revealed unexpected eclipsed conformations, offering a deeper understanding of the molecular interactions and stability of these compounds (Anderson et al., 1993).
Chemical Reactions and Properties
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine undergoes a variety of chemical reactions, demonstrating its versatility in synthetic chemistry. For example, it can act as a stoichiometric oxidation reagent in the synthesis of oxoammonium salts and oxyl radicals, which are valuable in oxidative reactions (Mercadante et al., 2013). These compounds serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications.
Physical Properties Analysis
The physical properties of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, such as its stability and radical nature, make it a compound of interest for scientific research. Studies on related compounds have shown that certain derivatives exhibit unique physical properties, including the ability to form stable radicals, which are essential for applications in spin-labeling and as fluorescence quenchers in peptide research (Martin et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, such as its antioxidant and antitumor properties, have been extensively studied. For instance, Metexyl, a stable nitroxide radical of this compound, has shown promising results as an oxygen radical scavenger and apoptosis inducer in vivo, highlighting its potential for further investigations and pharmacological applications (Metodiewa et al., 1999).
Aplicaciones Científicas De Investigación
Polimerización fotorradical controlada
4-Metoxi-2,2,6,6-tetrametil-1-oxidopiperidina (también conocido como MTEMPO) se utiliza en la polimerización fotorradical controlada . Este proceso implica el uso de MTEMPO como mediador, lo que permite un control preciso sobre el peso molecular de los polímeros resultantes . Esta aplicación es particularmente útil en la producción de polímeros con propiedades específicas y deseadas .
Inclusión en nanocapsulas de calixarinas
MTEMPO se puede incluir en nanocapsulas de calixarinas . Este complejo de inclusión se ha estudiado utilizando difracción de rayos X y resonancia paramagnética electrónica, revelando que MTEMPO, junto con moléculas de etanol, están atrapados en una red cristalina de tipo capsular del material huésped . Esta aplicación podría tener usos potenciales en el campo de la nanotecnología .
Preparación de bases metalo-amida
2,2,6,6-Tetrametilpiperidina, un compuesto estrechamente relacionado con MTEMPO, se utiliza para preparar bases metalo-amida . Estas bases se utilizan en varias reacciones químicas, incluida la generación selectiva de acetales de sililcetena .
Antioxidante en la apoptosis de células tumorales
Se sugiere que MTEMPO es un antioxidante de nitróxido prometedor que puede inducir la apoptosis de células tumorales in vivo . Esta aplicación proporciona una base para futuras investigaciones in vitro y aplicaciones farmacológicas .
Preparación de hibarimicinona
2,2,6,6-Tetrametilpiperidina se utiliza en la preparación de hibarimicinona , un compuesto que se ha estudiado por sus posibles propiedades anticancerígenas .
Preparación de 4-sustituida quinacolina
2,2,6,6-Tetrametilpiperidina también se utiliza en la preparación de 4-sustituida quinacolina , un tipo de compuesto que se ha estudiado por sus posibles propiedades medicinales .
Mecanismo De Acción
Target of Action
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as 4-Methoxy-TEMPO, is an aminoxyl free radical . It is commonly employed for the oxidation reaction of alcohols, both primary and secondary . Therefore, the primary targets of this compound are alcohols that undergo oxidation reactions.
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . This interaction results in the conversion of the alcohol to a carbonyl compound .
Result of Action
The molecular effect of the action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is the transformation of alcohols into carbonyl compounds . The cellular effects would depend on the specific role of these alcohols and the resulting carbonyl compounds in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine. For instance, the compound has been reported to have a pH of 8.2 in a 20 g/l solution in water at 20 °C . This suggests that the compound might be more stable and effective in slightly alkaline conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine plays a significant role in biochemical reactions, primarily due to its ability to act as a stable free radical. This compound interacts with various enzymes and proteins, facilitating oxidation reactions. For instance, it is known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones . The interaction between 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and these biomolecules is typically characterized by the transfer of electrons, which is a key aspect of its catalytic activity.
Cellular Effects
The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an oxidizing agent, it can modulate the redox state of cells, thereby affecting various signaling pathways that are sensitive to oxidative stress . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine has been shown to impact gene expression by altering the activity of transcription factors that respond to changes in the cellular redox environment.
Molecular Mechanism
At the molecular level, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine exerts its effects through several mechanisms. One of the primary mechanisms is the oxidation of substrates via electron transfer. This compound can bind to specific sites on enzymes and proteins, facilitating the transfer of electrons and promoting oxidation reactions . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can inhibit or activate enzymes by modifying their redox state, which in turn affects their catalytic activity and overall function.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate oxidative stress and related cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine vary with different dosages in animal models. At lower doses, this compound can effectively modulate oxidative stress without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative damage to tissues and organs. Studies have identified threshold effects, where the beneficial effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine are observed at specific dosage ranges, beyond which toxicity becomes apparent.
Metabolic Pathways
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. This compound interacts with enzymes such as oxidases and dehydrogenases, facilitating the transfer of electrons and promoting the oxidation of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within tissues can also influence its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an important factor in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be influenced by its subcellular distribution, as different cellular environments may affect its redox potential and interactions with biomolecules.
Propiedades
IUPAC Name |
4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWUNHAMWRFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915010 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95407-69-5 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



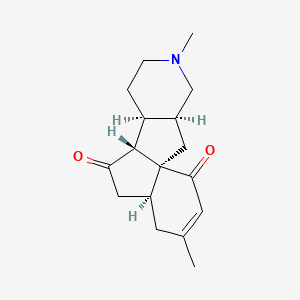



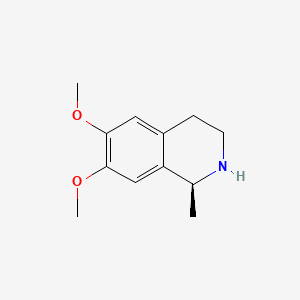
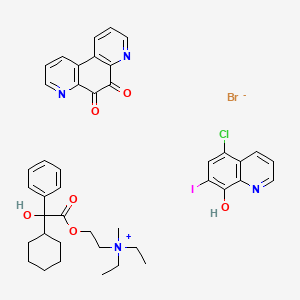
![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)


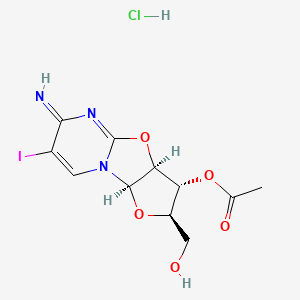
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
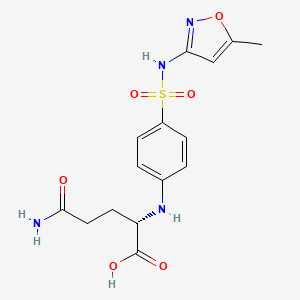
![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)
